

BGP-15: A Novel Neuroprotective Agent - A Technical Whitepaper

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Compound of Interest

Compound Name: BGP-15

Cat. No.: B8810859

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Executive Summary

BGP-15, a hydroxylamine derivative, has emerged as a promising therapeutic candidate with significant neuroprotective properties. Extensive preclinical research demonstrates its ability to mitigate neuronal damage and death in various models of neurodegenerative diseases and neuronal stress. The primary mechanisms of action appear to be multifaceted, centering on the preservation of mitochondrial integrity, reduction of oxidative stress, modulation of pro-survival and pro-apoptotic signaling pathways, and the induction of cellular stress responses. This document provides an in-depth technical overview of the core scientific findings related to the neuroprotective effects of **BGP-15**, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Neuroprotective Mechanisms of BGP-15

BGP-15 exerts its neuroprotective effects through a complex interplay of molecular mechanisms. The principal pathways and cellular processes influenced by **BGP-15** are:

- **Mitochondrial Protection:** **BGP-15** has been shown to preserve mitochondrial function, a critical factor in neuronal survival.^{[1][2][3]} It helps in maintaining the mitochondrial membrane potential, reducing mitochondrial fragmentation, and decreasing the production of reactive oxygen species (ROS) within the mitochondria.^{[1][4][5]}

- **Reduction of Oxidative Stress:** By attenuating the levels of ROS, **BGP-15** protects neurons from oxidative damage, a common pathological feature in many neurodegenerative disorders.^[1]
- **Modulation of Stress-Activated Signaling Pathways:** **BGP-15** has been observed to decrease the phosphorylation of pro-apoptotic kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.^[1]
- **Activation of Pro-Survival Pathways:** The compound promotes the activation of pro-survival signaling pathways, including the Akt and insulin-like growth factor receptor 1 (IGFR1) pathways.^[1]
- **PARP Inhibition:** **BGP-15** acts as a Poly (ADP-ribose) polymerase (PARP) inhibitor.^{[1][6]} Overactivation of PARP in response to DNA damage can deplete cellular energy stores and lead to cell death, a process that **BGP-15** can counteract.
- **Induction of Heat Shock Response:** **BGP-15** is a co-inducer of heat shock proteins (HSPs), particularly HSP72.^{[1][6]} HSPs are molecular chaperones that play a crucial role in protein folding and cellular protection against stress.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of **BGP-15**.

Table 1: Effect of **BGP-15** on Neuronal Survival in a Mouse Model of Familial Dysautonomia (FD)

Experimental Model	Treatment	Outcome Measure	Result	Reference
In vitro cultured Dorsal Root Ganglion (DRG) neurons from Ikbkap ^{-/-} mouse embryos	10 μ M BGP-15	Neuronal Survival	Significantly prevented the death of Ikbkap ^{-/-} – sensory neurons.	[1]
In vivo mouse model of FD (Wnt1-Cre;Ikbkap ^{-/-})	100 mg/kg BGP-15 daily (i.p.) from E12.5 to E16.5	Number of TrkA ⁺ DRG neurons at E17.5	Significantly reduced the loss of TrkA ⁺ neurons, restoring their numbers to normal levels.[1]	[1]

Table 2: Effect of **BGP-15** on Mitochondrial Function and Oxidative Stress in FD Model Neurons

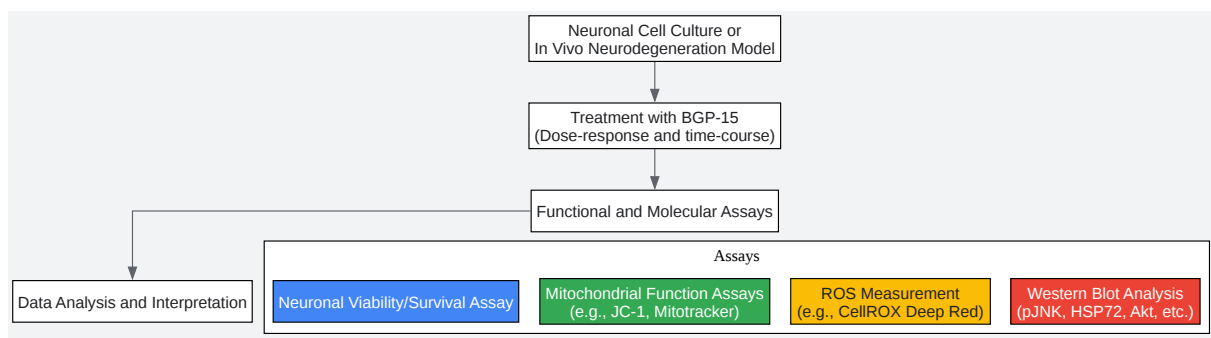
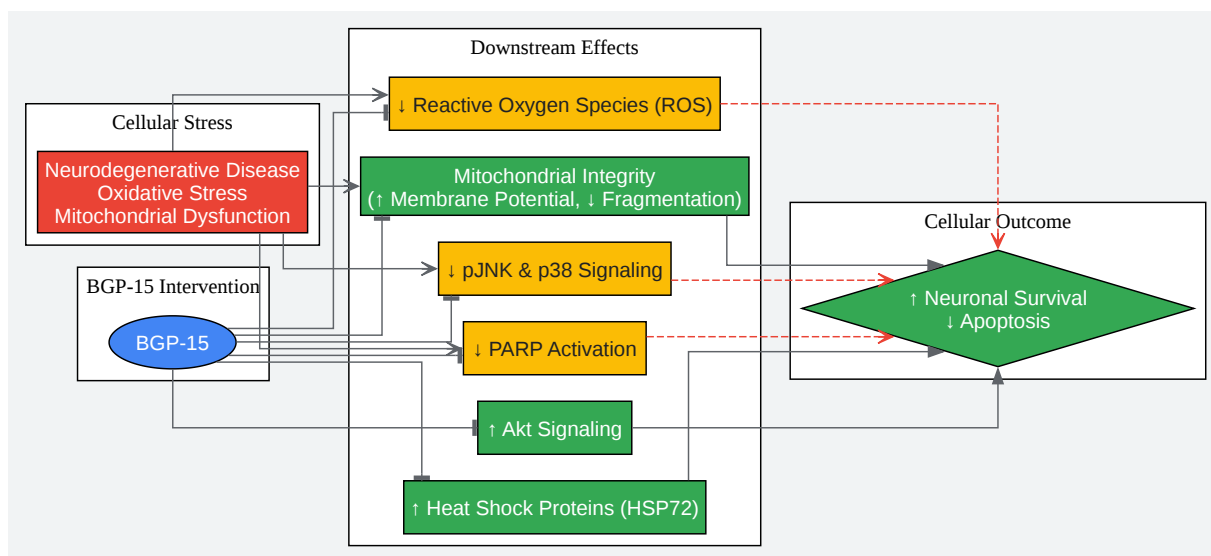
Experimental Model	Treatment	Parameter Measured	Result	Reference
Cultured DRG neurons from Ikbkap-/- mouse embryos	10 μ M BGP-15	Mitochondrial Membrane Potential	Restored the collapsed mitochondrial membrane potential.[1]	[1]
Cultured DRG neurons from Ikbkap-/- mouse embryos	10 μ M BGP-15	Reactive Oxygen Species (ROS) Levels	Reduced the elevated ROS levels to those seen in control neurons.[1]	[1]
Cultured DRG neurons from Ikbkap-/- mouse embryos	10 μ M BGP-15	Mitochondrial Fragmentation	Significantly reduced mitochondrial fragmentation.	[1]

Table 3: Effect of **BGP-15** on Stress-Activated Kinases in FD Model Neurons

Experimental Model	Treatment	Protein Analyzed	Result	Reference
Cultured DRG neurons from Ikbkap-/- mouse embryos	10 μ M BGP-15	Phospho-JNK (pJNK)	Normalized the elevated levels of pJNK.	[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by **BGP-15** and a typical experimental workflow for its evaluation.



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